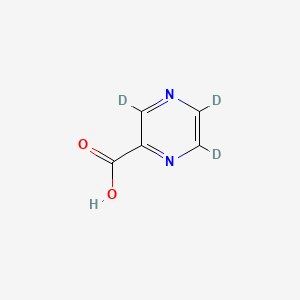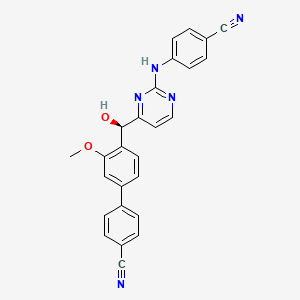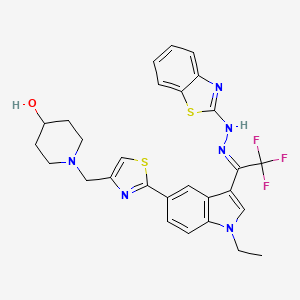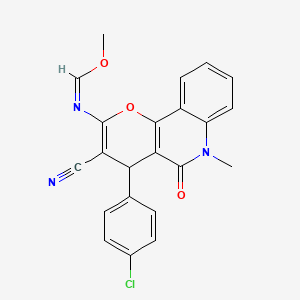
Antiproliferative agent-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiproliferative Agent-8 is a compound known for its significant potential in inhibiting the proliferation of cancer cells. This compound has garnered attention due to its ability to selectively target and inhibit the growth of various cancer cell lines, making it a promising candidate for anticancer therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent-8 typically involves the treatment of 8-bromocaffeine and 8-bromopentoxifylline with terminal acetylenes. This reaction is carried out under specific conditions to ensure the formation of the desired ethynylxanthine derivatives . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
化学反应分析
Types of Reactions: Antiproliferative Agent-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antiproliferative properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced antiproliferative activity or improved pharmacokinetic properties .
科学研究应用
Antiproliferative Agent-8 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various derivatives with potential anticancer activity. Researchers explore different modifications to enhance its efficacy and selectivity.
Biology: In biological studies, this compound is used to investigate its effects on cancer cell lines. It helps in understanding the mechanisms of cell proliferation and apoptosis.
Medicine: The compound is being studied for its potential use in anticancer therapy. Clinical trials are conducted to evaluate its safety and efficacy in treating different types of cancer.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new anticancer drugs.
作用机制
The mechanism of action of Antiproliferative Agent-8 involves its interaction with specific molecular targets and pathways within cancer cells. The compound induces apoptosis by increasing intracellular reactive oxygen species levels and decreasing the mitochondrial membrane potential . This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately resulting in cell death. Additionally, the compound can interfere with DNA synthesis and repair, further inhibiting cell proliferation .
相似化合物的比较
Antiproliferative Agent-8 can be compared with other similar compounds, such as:
8-Ethynylxanthines: These compounds also exhibit high antiproliferative activity and are used in similar applications.
Eugenol Derivatives: These natural product derivatives have been modified to enhance their antiproliferative potential.
Bis-Isatin Schiff Bases: These compounds show promising antiproliferative activity and are studied for their potential use in cancer therapy.
The uniqueness of this compound lies in its specific mechanism of action and its ability to selectively target cancer cells while minimizing toxicity to normal cells.
属性
分子式 |
C22H16ClN3O3 |
|---|---|
分子量 |
405.8 g/mol |
IUPAC 名称 |
methyl (1Z)-N-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-oxo-4H-pyrano[3,2-c]quinolin-2-yl]methanimidate |
InChI |
InChI=1S/C22H16ClN3O3/c1-26-17-6-4-3-5-15(17)20-19(22(26)27)18(13-7-9-14(23)10-8-13)16(11-24)21(29-20)25-12-28-2/h3-10,12,18H,1-2H3/b25-12- |
InChI 键 |
PWKZQSPNASROFZ-ROTLSHHCSA-N |
手性 SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)/N=C\OC)C#N)C4=CC=C(C=C4)Cl |
规范 SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N=COC)C#N)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



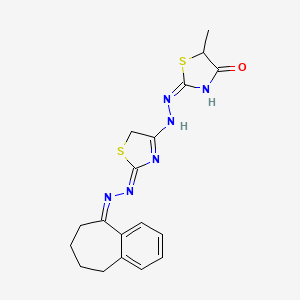
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)

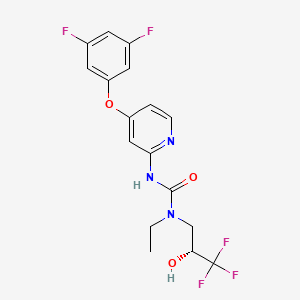

![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
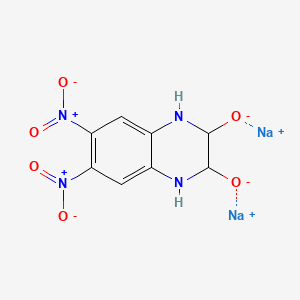


![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
